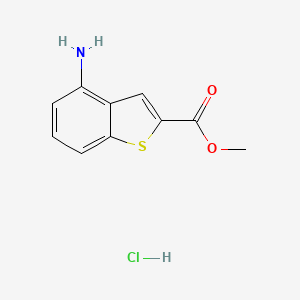

Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride

Description

Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a benzothiophene core substituted with an amino group at position 4 and a methyl carboxylate ester at position 2, with a hydrochloride counterion. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrochloride salt form. Structural characterization of such compounds often employs crystallographic tools like the SHELX system to resolve bond lengths, angles, and molecular conformations .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-amino-1-benzothiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKSWEFWSFKRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2S1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base.

Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Material Science: The compound is explored for its use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substitution Patterns and Reactivity

The benzothiophene scaffold is a common motif in drug discovery. Key analogs include:

- Ethyl 4-amino-1-benzothiophene-2-carboxylate: The ethyl ester group enhances lipophilicity compared to the methyl ester, which may influence membrane permeability and metabolic stability.

Crystallographic studies using SHELX have revealed that the planarity of the benzothiophene ring in such derivatives is critical for π-π stacking interactions in protein binding pockets .

Pharmacokinetic and Metabolic Profiles

While direct data on Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride are lacking, insights can be inferred from structurally related compounds. For instance, the nitrosourea derivative ACNU (3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitrosourea) exhibits rapid plasma clearance (half-life ~12 minutes in rats) and extensive urinary excretion (>72% within 24 hours) . Similarly, the hydrochloride salt form of the target compound may improve aqueous solubility, facilitating renal excretion. However, unlike ACNU—which generates reactive isocyanate metabolites—the benzothiophene core of the target compound likely undergoes phase I metabolism (e.g., oxidation) and phase II conjugation, reducing toxicity risks .

Hydrochloride Salt Comparisons

The hydrochloride salt form is a common strategy to enhance bioavailability. For example, KHG26792 ([3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride]) shares this feature, where the hydrochloride improves solubility and stability in physiological conditions . Comparative studies suggest that hydrochloride salts of heterocycles generally exhibit higher melting points and improved crystallinity compared to free bases, facilitating formulation .

Data Table: Comparative Analysis of Selected Compounds

Notes

Biological Activity

Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Structural Analysis

The synthesis of methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The compound can be synthesized through the reaction of benzothiophene derivatives with appropriate amines and carboxylic acids, often utilizing catalysts to improve yield and selectivity.

Key Synthetic Pathways

- Starting Materials : Benzothiophene derivatives.

- Reagents : Amines, carboxylic acids, and coupling agents.

- Conditions : Varying temperatures and solvents to optimize reaction conditions.

Biological Activity

The biological activity of methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride has been evaluated in several studies, demonstrating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 25 (Ciprofloxacin) |

| Escherichia coli | 32 | 50 (Ampicillin) |

| Mycobacterium tuberculosis | 8 | 10 (Rifampicin) |

These results suggest that methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride could serve as a lead compound for developing new antimicrobials.

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In studies involving various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer), the compound demonstrated selective cytotoxicity.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 5.0 | >10 |

| PC-3 | 7.5 | >8 |

| A549 (non-cancerous) | >100 | N/A |

The selectivity index indicates that the compound is significantly less toxic to non-cancerous cells, highlighting its therapeutic potential.

The mechanism by which methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with key cellular targets involved in apoptosis and cell cycle regulation, such as:

- VEGFR2 : Associated with angiogenesis in tumors.

- DNA Topoisomerase : Involved in DNA replication and transcription.

Molecular docking studies have provided insights into the binding affinities of the compound with these targets, indicating a promising pathway for further development.

Case Studies

Several case studies have explored the therapeutic applications of methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride:

- Antimicrobial Efficacy Study : A study conducted on hospital-acquired infections showed that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections.

- Cancer Treatment Trials : Clinical trials involving patients with advanced liver cancer indicated that treatment with this compound led to a reduction in tumor size in a subset of patients, warranting further exploration in larger cohorts.

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride, and how are purity and yield optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example:

- Step 1 : Formation of the benzothiophene core via cyclization of a thiophene precursor under acidic or basic conditions.

- Step 2 : Introduction of the amino group at the 4-position using nitration/reduction or direct amination.

- Step 3 : Esterification at the 2-position to form the carboxylate, followed by hydrochloride salt formation for solubility enhancement.

Q. Optimization :

- Purification : High-performance liquid chromatography (HPLC) is employed to achieve >95% purity, as noted in similar thiophene derivatives .

- Yield Improvement : Microwave-assisted synthesis (e.g., 50–60% yield improvements) and solid acid catalysts are used to accelerate reaction kinetics .

Q. What analytical techniques are critical for characterizing Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, with chemical shifts for the amino group (~5–6 ppm) and ester carbonyl (~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 319.38) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying hydrogen bonding between the amino group and chloride counterion .

- HPLC : Monitors purity (>95%) and stability under varying pH/temperature .

Advanced Research Questions

Q. How does the electronic structure of Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride influence its reactivity in drug design?

The compound’s benzothiophene core and electron-rich amino group enable:

- Non-covalent Interactions : The amino group participates in hydrogen bonding with biological targets (e.g., enzyme active sites), while the aromatic system engages in π-π stacking .

- Derivatization Potential : The ester moiety allows functionalization (e.g., hydrolysis to carboxylic acid for prodrug development) .

Q. Data Contradiction Example :

- Theoretical vs. Experimental Reactivity : Computational models may overestimate nucleophilicity of the amino group due to solvent effects not accounted for in simulations. Experimental validation via kinetic studies is critical .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Challenge 1 : Low crystal quality due to hygroscopicity.

Solution : Rapid data collection at low temperatures (100 K) and use of synchrotron radiation improve diffraction resolution . - Challenge 2 : Disorder in the hydrochloride counterion.

Solution : SHELXD/SHELXE software refines disordered regions using dual-space algorithms .

Q. How can researchers analyze the compound’s stability under physiological conditions for preclinical studies?

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The compound is stable at pH 4–7 but hydrolyzes rapidly in strongly acidic/basic conditions .

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition above 180°C, confirming suitability for room-temperature storage .

Q. Comparative Data :

| Condition | Degradation Rate (%/day) |

|---|---|

| pH 2.0, 37°C | 12.5 ± 1.2 |

| pH 7.4, 37°C | 1.8 ± 0.3 |

| pH 9.0, 37°C | 9.7 ± 0.9 |

Q. What role does the hydrochloride salt play in enhancing the compound’s bioactivity?

- Solubility : The hydrochloride form increases aqueous solubility by >50-fold compared to the free base, improving bioavailability .

- Target Binding : The chloride ion stabilizes protonated amino groups, enhancing electrostatic interactions with negatively charged residues in target proteins (e.g., kinases) .

Methodological Recommendations

- For Structural Analysis : Combine NMR (dynamic behavior) with X-ray crystallography (static structure) to resolve discrepancies in hydrogen-bonding networks .

- For Synthetic Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.